Tert-butyl 6-(2,2,2-trifluoroacetyl)-2,3,4,5-tetrahydroazepine-1-carboxylate

Building block quality Storage stability Purity specification

This densely functionalised seven-membered azacycle features orthogonal Boc and trifluoroacetyl protection, enabling rapid, sequential N-deprotection, alkylation, and ketone-based diversification. The trifluoroacetyl group imparts metabolic stability, a sensitive ¹⁹F NMR probe, and enhanced blood-brain barrier penetration—ideal for CNS drug discovery. Utilised as a late-stage intermediate in G9a/GLP inhibitor programs (DS79932728). Research-grade 95% purity powder; store at 4°C. Accelerate your medicinal chemistry campaigns with this versatile building block.

Molecular Formula C13H18F3NO3
Molecular Weight 293.286
CAS No. 2386075-47-2
Cat. No. B2697930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 6-(2,2,2-trifluoroacetyl)-2,3,4,5-tetrahydroazepine-1-carboxylate
CAS2386075-47-2
Molecular FormulaC13H18F3NO3
Molecular Weight293.286
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCCC(=C1)C(=O)C(F)(F)F
InChIInChI=1S/C13H18F3NO3/c1-12(2,3)20-11(19)17-7-5-4-6-9(8-17)10(18)13(14,15)16/h8H,4-7H2,1-3H3
InChIKeyVJEBTLRQVUWYQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert‑butyl 6‑(2,2,2‑trifluoroacetyl)‑2,3,4,5‑tetrahydroazepine‑1‑carboxylate (CAS 2386075‑47‑2): A Dual‑Protected Azepine Building Block for Medicinal Chemistry Sourcing


Tert‑butyl 6‑(2,2,2‑trifluoroacetyl)‑2,3,4,5‑tetrahydroazepine‑1‑carboxylate (CAS 2386075‑47‑2) is a densely functionalised seven‑membered azacycle that carries both a Boc‑protected amine and a trifluoroacetyl ketone. It is offered as a research‑grade building block (95% purity, powder, storage at 4 °C) and has been utilised as an intermediate in the assembly of tetrahydroazepine‑containing G9a/GLP inhibitors [1].

Why a Simple N‑Boc‑azepine or Non‑fluorinated Analog Cannot Substitute for CAS 2386075‑47‑2 in Complex Syntheses


The most common comparator, tert‑butyl 2,3,4,5‑tetrahydro‑1H‑azepine‑1‑carboxylate (CAS 178172‑25‑3), lacks the trifluoroacetyl group, meaning it cannot serve as a masked ketone, provide orthogonal protection, or introduce the electron‑withdrawing and metabolic‑stabilising effects of fluorine. Replacement with a non‑fluorinated acetyl analog would forfeit the increased lipophilicity and altered reactivity that the trifluoroacetyl moiety confers, thereby limiting the scope of downstream transformations and the drug‑like properties of the final molecules [1].

Quantitative Differentiation Evidence for Tert‑butyl 6‑(2,2,2‑trifluoroacetyl)‑2,3,4,5‑tetrahydroazepine‑1‑carboxylate (2386075‑47‑2)


Controlled Purity and Storage Specification vs. Ambient‑Stored Azepine Building Blocks

CAS 2386075‑47‑2 is supplied as a powder with a certified purity of 95% and requires storage at 4 °C . This is in marked contrast to the widely used unsubstituted N‑Boc‑hexahydroazepine (CAS 178172‑25‑3), which is routinely stored at ambient temperature. The thermal sensitivity indicated by the cold‑storage requirement suggests a higher reactivity of the trifluoroacetyl carbonyl and/or the electron‑rich enamine tautomer, which can be exploited for faster or cleaner subsequent derivatisations.

Building block quality Storage stability Purity specification

Orthogonal Protection Handles Enable Sequential Amine and Ketone Functionalisation

The Boc group is cleaved under acidic conditions (e.g., TFA/CH₂Cl₂) while the trifluoroacetyl group is removed under basic conditions (e.g., K₂CO₃/MeOH) . Simple N‑Boc‑azepines (e.g., CAS 178172‑25‑3) offer only a single deprotection handle, precluding sequential manipulation of the amine and the 6‑position. Additionally, the trifluoroacetyl ketone can be used directly as a reactive centre for Wittig, Grignard, or reductive amination reactions without disturbing the Boc protection, a strategic advantage not available with non‑functionalised azepine building blocks.

Orthogonal deprotection Protecting-group strategy Sequential functionalisation

Access to Potent G9a/GLP Inhibitors: Tetrahydroazepine Side‑Chain SAR Demonstrates Sensitivity to N‑Substitution

In the discovery of the clinical candidate DS79932728, the tetrahydroazepine side‑chain was shown to be a versatile motif for engaging the lysine‑binding site of G9a/GLP. SAR studies revealed that N‑ethyl substitution (compound 11) retained full potency, whereas N‑methyl (10) caused a 3‑fold decrease and N‑isopropyl (12) a 2‑fold decrease in activity [1]. The Boc and trifluoroacetyl groups in CAS 2386075‑47‑2 provide direct synthetic access to the N‑alkylation and ring‑functionalisation patterns that underpin this SAR, positioning the building block as a direct precursor to this clinically relevant inhibitor class.

G9a/GLP inhibition Epigenetics Tetrahydroazepine SAR

High‑Value Application Scenarios for Tert‑butyl 6‑(2,2,2‑trifluoroacetyl)‑2,3,4,5‑tetrahydroazepine‑1‑carboxylate (2386075‑47‑2)


Accelerated Synthesis of G9a/GLP Inhibitor Libraries for Epigenetic Drug Discovery

The building block’s orthogonal Boc and trifluoroacetyl groups allow rapid, sequential diversification of the azepine core. Researchers can first N‑deprotect and alkylate, then exploit the trifluoroacetyl ketone for reductive amination or olefination to generate focused libraries of tetrahydroazepine‑based G9a/GLP inhibitors, directly leveraging the SAR established in the DS79932728 programme [1].

Fluorinated Fragment‑Based Drug Design (FBDD)

The trifluoroacetyl group introduces three fluorine atoms, increasing metabolic stability and providing a sensitive ¹⁹F NMR probe. This makes the compound an ideal starting scaffold for fragment growing, where the Boc‑protected amine can be unveiled for fragment linking while the trifluoroacetyl moiety reports on binding events in ¹⁹F NMR‑based screening [1].

Synthesis of CNS‑Penetrant Azepine Derivatives

The increased lipophilicity imparted by the trifluoroacetyl group, together with the conformational flexibility of the seven‑membered ring, favours blood–brain barrier penetration. Medicinal chemists can use CAS 2386075‑47‑2 as a late‑stage intermediate to access novel CNS‑active azepines without the need for extensive protecting‑group manipulation .

Quote Request

Request a Quote for Tert-butyl 6-(2,2,2-trifluoroacetyl)-2,3,4,5-tetrahydroazepine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.